molecular formula C24H20N4O2S B4284543 N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4284543
M. Wt: 428.5 g/mol
InChI Key: FESZNABUKDIOLB-UHFFFAOYSA-N
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Description

N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothienyl group, a pyridinyl group, and a quinolinecarboxamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothienyl Intermediate: The benzothienyl group is synthesized through a cyclization reaction involving a suitable thiophene precursor.

    Coupling with Pyridinyl Group: The benzothienyl intermediate is then coupled with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of Quinolinecarboxamide: The final step involves the formation of the quinolinecarboxamide moiety through a condensation reaction with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothienyl or pyridinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothienyl and quinolinecarboxamide moieties.

    Medicine: The compound has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it could inhibit the activity of a particular enzyme involved in a disease process, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of benzothienyl, pyridinyl, and quinolinecarboxamide moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c25-22(29)21-16-8-2-4-10-20(16)31-24(21)28-23(30)17-12-19(14-6-5-11-26-13-14)27-18-9-3-1-7-15(17)18/h1,3,5-7,9,11-13H,2,4,8,10H2,(H2,25,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESZNABUKDIOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

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